molecular formula C9H10N2O2 B8589514 Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate CAS No. 93036-67-0

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Cat. No.: B8589514
CAS No.: 93036-67-0
M. Wt: 178.19 g/mol
InChI Key: ZKNMRQGIUVHOPC-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

93036-67-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-amino-3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-6H,10H2,1H3

InChI Key

ZKNMRQGIUVHOPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CN=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of methyl nicotinoylacetate dihydrochloride (50.0 g, 0.23 mol, dried) and sodium acetate (19.0 g, 0.23 mol) in glacial acetic acid (1.4 g, 0.02 mol), toluene (50 g), and methanol (50 g) was heated to 60-65° C. Ammonia (14.0 g, 0.82 mol) was bubbled through the suspension. After four hours, no starting material was present by HPLC. Two-thirds of the solvents were removed by distillation. The solution was stirred at 0° C. for one hour, and the precipitate was collected by filtration and dried to yield 83% of methyl 3-amino-3-(3-pyridyl)-2-propenoate. The crude product was used as is without further purification.
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methyl nicotinoylacetate dihydrochloride
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50 g
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19 g
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1.4 g
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50 g
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50 g
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14 g
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Synthesis routes and methods III

Procedure details

Methyl nicotinoylacetate (88 g, 0.5 mol) was dissolved in toluene (200 g), isopropyl alcohol (200 g), and formic acid (98-100%, 1.22 g, 0.03 mol) and heated to 60-65° C. Gaseous ammonia (23 g, 1.35 mol) was bubbled through the solution for 15 minutes. The white suspension was stirred at 65° C. until a homogeneous solution formed. The solution was stirred for two hours at 65° C. and then concentrated (ca. 200 g) at 65° C. The residue was cooled to −5° C. with stirring and methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles. The process of reducing the volume to 50% followed by cooling was repeated three times with the mother liquors. Filtration, washing with toluene, and drying at 30° C. resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals.
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88 g
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200 g
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200 g
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1.22 g
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23 g
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